2-(3-chloro-4-methylphenyl)propan-2-ol
Overview
Description
2-(3-chloro-4-methylphenyl)propan-2-ol is an organic compound with a molecular formula of C10H13ClO It is characterized by the presence of a chlorinated aromatic ring and a secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chloro-4-methylbenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(3-Chloro-4-methyl-phenyl)-propan-2-one.
Reduction: 2-(3-Chloro-4-methyl-phenyl)-propane.
Substitution: 2-(3-Methoxy-4-methyl-phenyl)-propan-2-ol.
Scientific Research Applications
2-(3-chloro-4-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methyl-phenyl)-propan-2-one
- 2-(3-Chloro-4-methyl-phenyl)-propane
- 2-(3-Methoxy-4-methyl-phenyl)-propan-2-ol
Uniqueness
2-(3-chloro-4-methylphenyl)propan-2-ol is unique due to its specific structural features, such as the presence of both a chlorinated aromatic ring and a secondary alcohol group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWBHGERUJKRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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